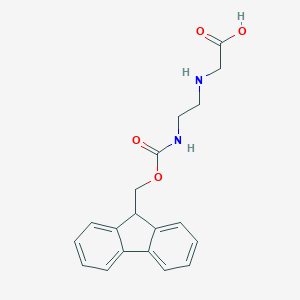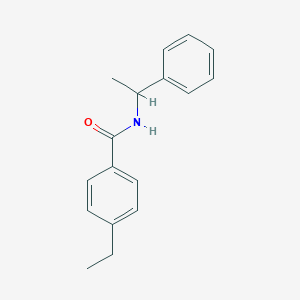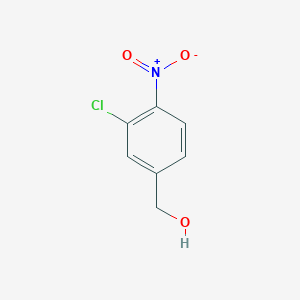
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-, is a compound with a variety of applications in scientific research. It is a colorless, crystalline solid that can be synthesized from a variety of starting materials. Ethanone has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethanone is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of a new bond between the donor and acceptor molecules. This new bond can then be used to form a variety of compounds.
Biochemical and Physiological Effects
Ethanone has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antiviral properties, and has been shown to be effective in the treatment of various fungal and viral infections. Ethanone has also been found to have anti-inflammatory and analgesic properties, and has been shown to be effective in the treatment of various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethanone in lab experiments include its low cost, its ease of synthesis, and its low toxicity. The limitations of using Ethanone in lab experiments include its low solubility in water, its low stability, and its potential to react with other compounds.
Direcciones Futuras
For Ethanone research include further study of its potential applications in synthetic organic chemistry and its biochemical and physiological effects. Additional research could also focus on the development of new synthesis methods and the development of new compounds with similar properties. Additionally, further research could focus on the development of new techniques for the use of Ethanone in lab experiments, such as the development of new solvents or the development of new methods of purification.
Métodos De Síntesis
Ethanone can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Friedel-Crafts reaction. The Wittig reaction is a method of synthesizing an alkene from an aldehyde or ketone using a phosphonium salt. The Horner-Wadsworth-Emmons reaction is a method for synthesizing an alkene from an aldehyde or ketone using a phosphonium salt and an acid. The Friedel-Crafts reaction is a method of synthesizing an alkene from an aromatic compound and an alkyl halide.
Aplicaciones Científicas De Investigación
Ethanone has a variety of applications in scientific research. It has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. Ethanone has been used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyrimidines, quinolines, and furans. Ethanone has also been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungals, and antivirals.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(1,3-diazinan-2-ylidene)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCYKXUSHBKTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326921 |
Source


|
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107165-83-3 |
Source


|
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)








